(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Overview
Description
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one is a natural product found in Simaba orinocensis, Amaroria soulameoides, and other organisms with data available.
Scientific Research Applications
Anti-Inflammatory Applications
Field
Pharmacology and Medicine
Application Summary
Cleomiscosin B has been found to exhibit potential anti-inflammatory activities . It has been screened for anti-inflammatory effects in several in vitro, in vivo, and in silico studies .
Methods of Application
The methods of application typically involve in vitro and in vivo experiments, where the compound is introduced to the system under study, and its effects on inflammation markers are observed .
Results or Outcomes
The results have shown that Cleomiscosin B can effectively reduce inflammation, making it a potential candidate for the development of new anti-inflammatory drugs .
Antagonist to Thymic Stromal Lymphopoietin
Field
Biochemistry and Molecular Biology
Application Summary
Cleomiscosin B has been identified as a potential antagonist to Thymic Stromal Lymphopoietin (TSLP), a protein involved in several inflammatory allergic disorders .
Methods of Application
This application involves computational docking studies, where Cleomiscosin B is virtually docked into the binding site of TSLP .
Results or Outcomes
Cleomiscosin B has shown good binding affinity and interactions with the important triplet of arginine residues (ARG149, ARG150, and ARG153) of the TSLP . This suggests that Cleomiscosin B could potentially be used in the treatment of allergic diseases .
Hepatoprotective Effects
Application Summary
Cleomiscosin B, along with other coumarinolignoids, has shown significant protective effects against chemically induced hepatotoxicity in small animals .
Methods of Application
The methods of application typically involve in vivo experiments, where the compound is administered to animals, and its effects on liver function are observed .
Results or Outcomes
The results have shown that Cleomiscosin B can effectively protect the liver from damage, suggesting its potential use in the development of hepatoprotective drugs .
Anti-Tumor Applications
Field
Oncology and Pharmacology
Application Summary
Cleomiscosin B has been found to exhibit potential anti-tumor activities . It has been screened for anti-tumor effects in several in vitro and in vivo studies .
Methods of Application
The methods of application typically involve in vitro and in vivo experiments, where the compound is introduced to the system under study, and its effects on tumor growth and proliferation are observed .
Results or Outcomes
The results have shown that Cleomiscosin B can effectively inhibit tumor growth, making it a potential candidate for the development of new anti-cancer drugs .
Anti-Oxidant Applications
Field
Biochemistry and Pharmacology
Application Summary
Cleomiscosin B, along with other coumarinolignoids, has shown significant antioxidant effects .
Methods of Application
The methods of application typically involve in vitro experiments, where the compound is introduced to the system under study, and its effects on oxidative stress markers are observed .
Results or Outcomes
The results have shown that Cleomiscosin B can effectively reduce oxidative stress, suggesting its potential use in the development of antioxidant drugs .
Anti-Bacterial and Anti-Fungal Applications
Field
Microbiology and Pharmacology
Application Summary
Cleomiscosin B has been reported to possess anti-bacterial and anti-fungal activities .
Methods of Application
The methods of application typically involve in vitro experiments, where the compound is introduced to the system under study, and its effects on bacterial and fungal growth are observed .
Results or Outcomes
The results have shown that Cleomiscosin B can effectively inhibit bacterial and fungal growth, suggesting its potential use in the development of new anti-bacterial and anti-fungal drugs .
properties
IUPAC Name |
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-19-14(25-2)8-11-4-6-16(23)27-18(11)20(19)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGADTAYOFHOFIW-NVXWUHKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998271 | |
Record name | 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cleomiscosin B | |
CAS RN |
76985-93-8 | |
Record name | cleomiscosin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076985938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.